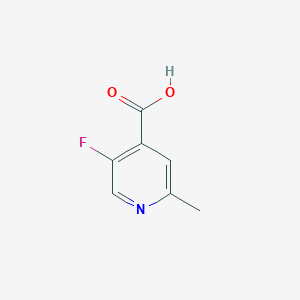

5-Fluoro-2-methylisonicotinic acid

Descripción general

Descripción

5-Fluoro-2-methylisonicotinic acid is a chemical compound with the molecular formula C7H6FNO2 . It has a molecular weight of 155.13 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of 5-Fluoro-2-methylisonicotinic acid involves several steps. In one method, methyl 2-bromo-5-fluoroisonicotinate is reacted with tetrakis (triphenylphosphine)palladium and trimethylaluminum in tetrahydrofuran. The reaction mixture is refluxed for 4 hours, then diluted with ethyl acetate and filtered through a small silica gel pad. The crude product is then dissolved in 5N NaOH solution and stirred at room temperature for 2 hours. The crude product is then purified to yield 5-fluoro-2-methylisonicotinic acid .Molecular Structure Analysis

The IUPAC name of 5-Fluoro-2-methylisonicotinic acid is 5-fluoro-2-methylisonicotinic acid . The InChI code is 1S/C7H6FNO2/c1-4-2-5(7(10)11)6(8)3-9-4/h2-3H,1H3,(H,10,11) and the InChI key is BSCAYVVPKICFFM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

5-Fluoro-2-methylisonicotinic acid is a solid compound with a molecular weight of 155.13 . The compound should be stored in a dry room at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Fluorescent Probes

5-Fluoro-2-methylisonicotinic acid: is utilized in the design and synthesis of fluorescent probes. These probes are pivotal in biomedical research for detecting biomolecules or molecular activities within cells through fluorescence signals . The compound’s structure allows for the introduction of targeting groups that increase the affinity between the fluorescent probes and the target molecule, enhancing the sensitivity and specificity of detection.

Development of Fluorinated Surfactants

The unique properties of fluorinated compounds, such as 5-Fluoro-2-methylisonicotinic acid , make them ideal candidates for the development of fluorinated surfactants. These surfactants are known for their ability to lower surface tension in aqueous systems and possess high chemical and thermal stability, making them indispensable in various industrial and consumer applications .

Safety and Hazards

Propiedades

IUPAC Name |

5-fluoro-2-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-4-2-5(7(10)11)6(8)3-9-4/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCAYVVPKICFFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-methylisonicotinic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2877999.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2878003.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide](/img/structure/B2878004.png)

![(Z)-2-(4-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2878010.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2878013.png)

![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2878014.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2878015.png)

![N-(3-acetylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2878016.png)

![2-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2878018.png)